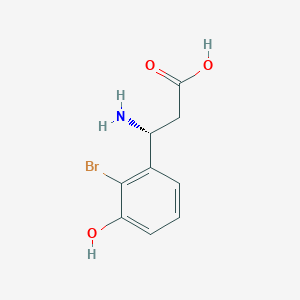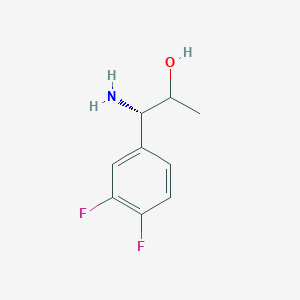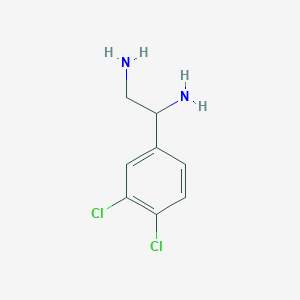
(R)-3-Neopentylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Neopentylmorpholine is a chiral morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Neopentylmorpholine typically involves the reaction of morpholine with neopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with neopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of ®-3-Neopentylmorpholine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Neopentylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Neopentyl bromide in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-3-Neopentylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Neopentylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it can inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Neopentylmorpholine: The enantiomer of ®-3-Neopentylmorpholine with similar structural features but different stereochemistry.
N-Neopentylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
N-Neopentylpyrrolidine: Another related compound with a pyrrolidine ring.
Uniqueness
®-3-Neopentylmorpholine is unique due to its chiral nature and the presence of the neopentyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and for use in asymmetric synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
(3R)-3-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-11-5-4-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
MSLLFXJTFRBPNM-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H]1COCCN1 |
SMILES canónico |
CC(C)(C)CC1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)

![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)

![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)



